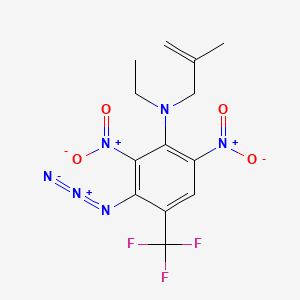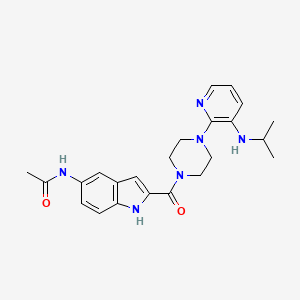
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures, depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound more accessible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine or alcohol derivatives .
Scientific Research Applications
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-, including:
N-(2-Aminoethyl)acetamide: Used as an organic building block.
Cyanoacetamides: Known for their reactivity and use in heterocyclic synthesis.
Uniqueness
What sets Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
136817-58-8 |
|---|---|
Molecular Formula |
C23H28N6O2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]acetamide |
InChI |
InChI=1S/C23H28N6O2/c1-15(2)25-20-5-4-8-24-22(20)28-9-11-29(12-10-28)23(31)21-14-17-13-18(26-16(3)30)6-7-19(17)27-21/h4-8,13-15,25,27H,9-12H2,1-3H3,(H,26,30) |
InChI Key |
NKKXMDRURXYWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




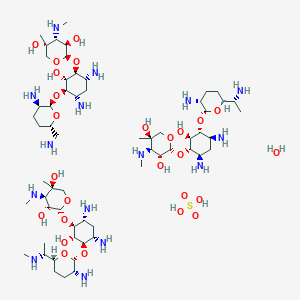

![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)
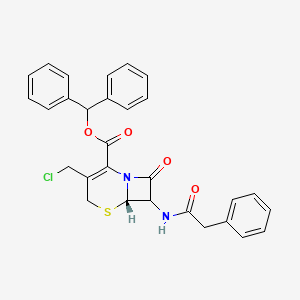
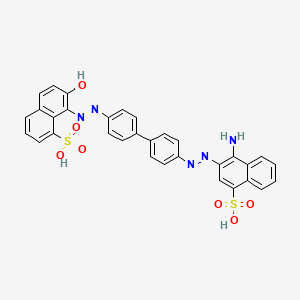
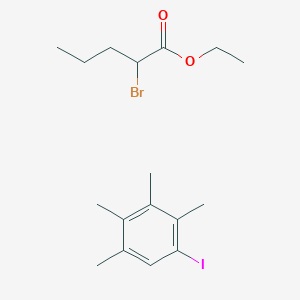
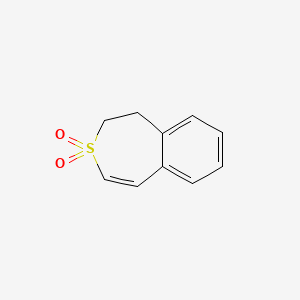
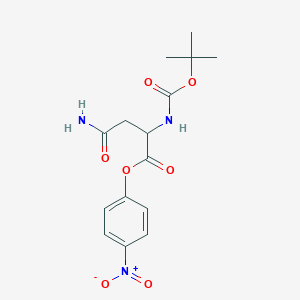

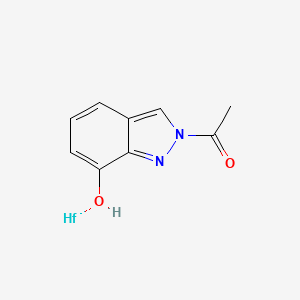
![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
